molecular formula C17H15NO4 B13847012 2-(2,6-Dimethoxyphenoxy)quinolin-6-ol

2-(2,6-Dimethoxyphenoxy)quinolin-6-ol

Cat. No.: B13847012
M. Wt: 297.30 g/mol
InChI Key: CVQMHEGDWVVJKC-UHFFFAOYSA-N
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Description

2-(2,6-Dimethoxyphenoxy)quinolin-6-ol is a quinoline derivative featuring a 2,6-dimethoxyphenoxy substituent at the 2-position and a hydroxyl group at the 6-position. This compound’s structural uniqueness arises from the combination of a planar quinoline core and electron-rich methoxy groups, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

2-(2,6-dimethoxyphenoxy)quinolin-6-ol

InChI

InChI=1S/C17H15NO4/c1-20-14-4-3-5-15(21-2)17(14)22-16-9-6-11-10-12(19)7-8-13(11)18-16/h3-10,19H,1-2H3

InChI Key

CVQMHEGDWVVJKC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)OC2=NC3=C(C=C2)C=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethoxyphenoxy)quinolin-6-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethoxyphenoxy)quinolin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Reported Activity Key Findings References
2-(2,6-Dimethoxyphenoxy)quinolin-6-ol Quinoline 2-(2,6-Dimethoxyphenoxy), 6-OH Hypothetical: Antioxidant/Receptor modulator Predicted based on methoxy group interactions and quinoline’s π-electron system
WB4101 (Hydrochloride) Benzodioxane N-[2-(2,6-Dimethoxyphenoxy)ethyl] 5-HT1A receptor antagonist Nanomolar affinity; substituents enhance specificity for 5-HT1A over α-adrenergic receptors
Sapnol A (1) Lignan 2,6-Dimethoxyphenoxy, hydroxyl groups Antioxidant (SOD-like activity) Active at 15.5 μg/mL in superoxide dismutase assays; isolated from maple saps
Substrate II (Lignin model dimer) Propanediol 2-(2,6-Dimethoxyphenoxy), 4-hydroxy-3-MeO Lignin degradation substrate Degraded via alkyl-aryl cleavage by Cryptoderma pini; extracellular peroxidase involvement

Key Comparative Insights

Receptor Binding vs. Antioxidant Activity
  • WB4101: The 2,6-dimethoxyphenoxy group in WB4101 contributes to its high 5-HT1A receptor affinity (nanomolar range). Substitutions at the ortho position (e.g., methyl, fluoro) further modulate specificity .
Antioxidant Mechanisms
  • Sapnol A and Related Lignans: The 2,6-dimethoxyphenoxy group in Sapnol A and analogs enhances radical scavenging, likely via electron donation from methoxy groups.
  • Quinolin-6-ol Derivative: The hydroxyl group at position 6 could confer similar antioxidant properties, but the quinoline core’s planar structure may reduce solubility compared to lignans.
Degradation Pathways
  • Lignin Model Dimers (Substrate II): The 2,6-dimethoxyphenoxy group in lignin dimers is susceptible to enzymatic cleavage (e.g., by Mn(II)-dependent peroxidase or laccase). Degradation products include syringaldehyde and guaiacol derivatives .
  • Quinolin-6-ol Derivative: Stability under similar enzymatic conditions is unstudied, but the quinoline ring’s aromaticity may resist cleavage compared to propanediol-based lignin models.

Physicochemical Properties

  • Lipophilicity: WB4101’s benzodioxane core and ethylamine chain enhance membrane permeability, critical for CNS targeting. The quinolin-6-ol derivative’s hydroxyl group may reduce logP, affecting bioavailability.
  • Solubility: Lignan derivatives (e.g., Sapnol A) with multiple hydroxyl groups exhibit higher aqueous solubility than the methoxy-rich quinolin-6-ol analog .

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